molecular formula C14H11NO2 B13968120 4-hydroxy-3-methyl-10H-acridin-9-one CAS No. 806596-46-3

4-hydroxy-3-methyl-10H-acridin-9-one

Cat. No.: B13968120
CAS No.: 806596-46-3
M. Wt: 225.24 g/mol
InChI Key: UWEJPPANXKUGQQ-UHFFFAOYSA-N
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Description

4-hydroxy-3-methyl-10H-acridin-9-one is an organic compound belonging to the acridone family Acridones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methyl-10H-acridin-9-one typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .

Industrial Production Methods

Industrial production methods for acridone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxyl and methyl groups on the acridone ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.

Scientific Research Applications

4-hydroxy-3-methyl-10H-acridin-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, which is particularly useful in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-methyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play a crucial role in its interactions with molecular targets and its overall stability.

Properties

CAS No.

806596-46-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-hydroxy-3-methyl-10H-acridin-9-one

InChI

InChI=1S/C14H11NO2/c1-8-6-7-10-12(13(8)16)15-11-5-3-2-4-9(11)14(10)17/h2-7,16H,1H3,(H,15,17)

InChI Key

UWEJPPANXKUGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)O

Origin of Product

United States

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